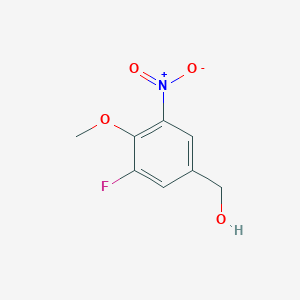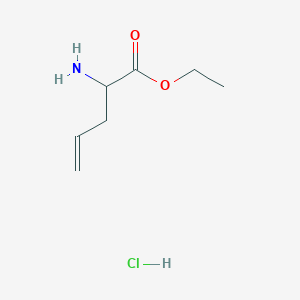
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a pent-4-enoic acid moiety, and an ethyl ester group, all of which contribute to its unique chemical properties. The hydrogen chloride component indicates that the compound is in its hydrochloride salt form, which often enhances its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-Amino-pent-4-enoic acid and ethanol.
Esterification: The (2R)-2-Amino-pent-4-enoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester
Hydrochloride Formation: The resulting ethyl ester is then treated with hydrogen chloride gas to form the hydrochloride salt. This step is typically carried out in an anhydrous solvent, such as diethyl ether, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.
化学反应分析
Types of Reactions
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (2R)-2-Amino-pent-4-enoic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the pent-4-enoic acid moiety, leading to the formation of epoxides or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are often used.
Major Products Formed
Hydrolysis: (2R)-2-Amino-pent-4-enoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Epoxides or other oxidized derivatives.
科学研究应用
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release the active acid form. The double bond in the pent-4-enoic acid moiety can participate in various chemical reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(2R)-2-Amino-pentanoic acid ethyl ester: Lacks the double bond in the pent-4-enoic acid moiety.
(2R)-2-Amino-pent-4-enoic acid methyl ester: Has a methyl ester group instead of an ethyl ester group.
(2R)-2-Amino-pent-4-enoic acid: Lacks the ester group and is present as the free acid.
Uniqueness
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride is unique due to the presence of both the amino group and the double bond in the pent-4-enoic acid moiety, which confer distinct chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
ethyl 2-aminopent-4-enoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H |
InChI 键 |
SBIJUSBWWSWRMP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC=C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)

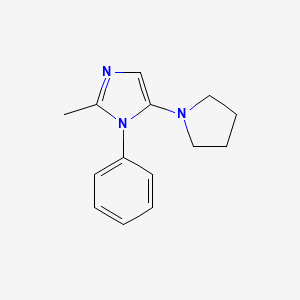
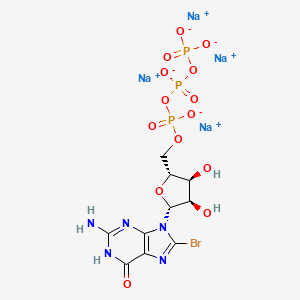
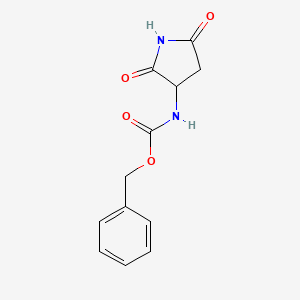
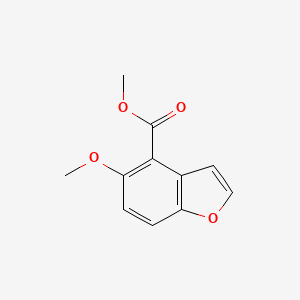


![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)
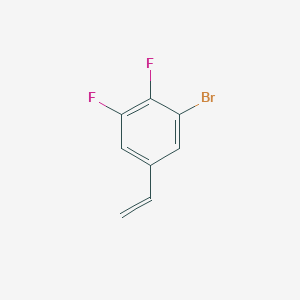
![[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)

